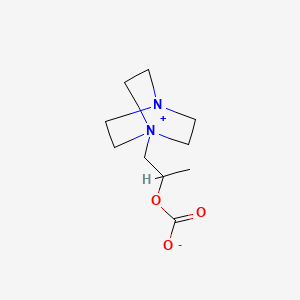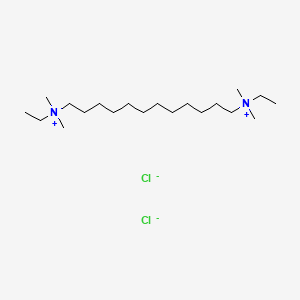
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is a chemical compound with the molecular formula C20H46N2.2Cl and a molecular weight of 385.5 g/mol. It is also known by its IUPAC name, ethyl-[12-(ethyl(dimethyl)azaniumyl)dodecyl]-dimethylazanium dichloride. This compound is characterized by its two quaternary ammonium groups connected by a dodecane chain, making it a type of cationic surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of intermediate chlorinated compounds, which then react with ethyldimethylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as hydroxide ions, which can displace the chloride ions in substitution reactions . These reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Scientific Research Applications
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes and as a transfection agent for introducing genetic material into cells.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mechanism of Action
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride involves its interaction with cell membranes and other biological structures. The quaternary ammonium groups can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis . This property makes it useful as a disinfectant and transfection agent.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium chloride: Similar in structure but with only one quaternary ammonium group.
Hexadecyltrimethylammonium bromide: Another cationic surfactant with a longer alkyl chain.
Benzalkonium chloride: A well-known disinfectant with a similar quaternary ammonium structure.
Uniqueness
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is unique due to its dual quaternary ammonium groups connected by a dodecane chain, which imparts distinct surfactant properties and enhances its ability to interact with biological membranes .
Properties
CAS No. |
94231-27-3 |
|---|---|
Molecular Formula |
C20H46Cl2N2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JXZBZYXYIVZUID-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


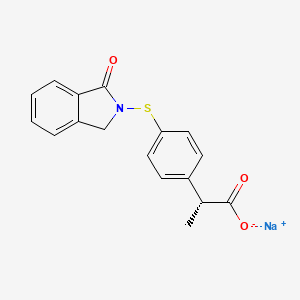
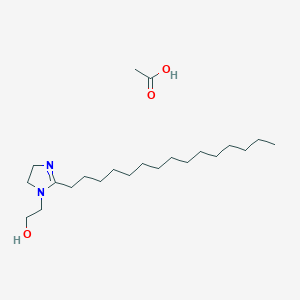

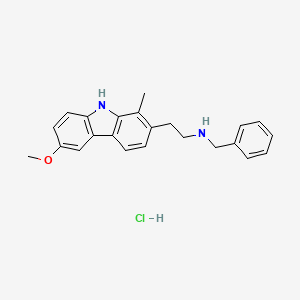

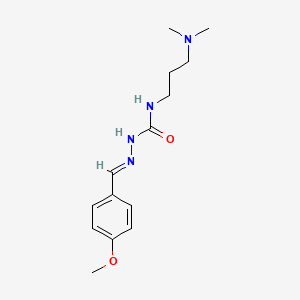
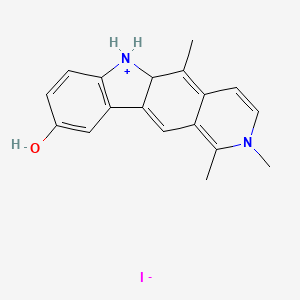
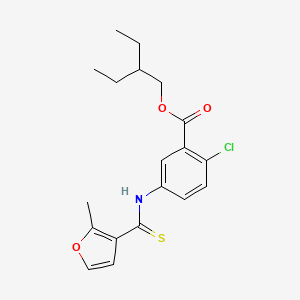
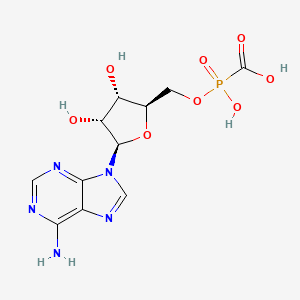
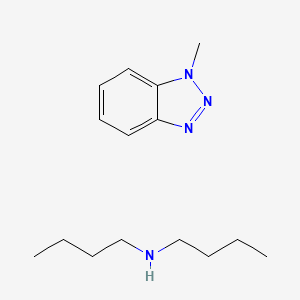
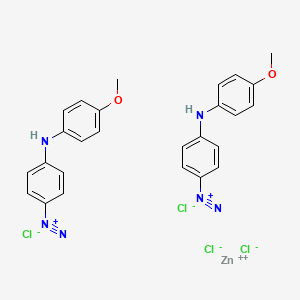
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
